

JNJ-37822681: A Technical Overview of CNS Penetration and Brain Distribution

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Compound of Interest

Compound Name: JNJ-37822681 dihydrochloride

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For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-37822681 is a novel, potent, and specific antagonist of the dopamine D2 receptor, characterized by its rapid dissociation kinetics. Developed for the potential treatment of schizophrenia and bipolar disorder, its efficacy is contingent upon adequate penetration of the central nervous system (CNS) and distribution to target receptors in the brain. This technical guide provides a comprehensive overview of the available preclinical and clinical data on the CNS penetration and brain distribution of JNJ-37822681, intended for professionals in drug development and neuroscience research.

CNS Penetration and Brain Disposition

Preclinical studies have provided evidence for the effective CNS penetration of JNJ-37822681. A key indicator of its ability to cross the blood-brain barrier is the comparison of its potency at peripheral versus central D2 receptors. In rat models, the dose required to elicit a central pharmacological effect (antagonism of apomorphine-induced stereotypy) was found to be very close to the dose that affects peripheral D2 receptors (prolactin release), suggesting efficient brain entry.[1]

While direct quantitative measures such as brain-to-plasma ratios and cerebrospinal fluid (CSF) concentrations are not extensively reported in publicly available literature, the



pharmacological profile strongly supports the classification of JNJ-37822681 as a centrally active agent.[1][2]

Preclinical Evidence of Brain Disposition

A pivotal study in rats demonstrated that JNJ-37822681 occupies brain D2 receptors at low doses.[1] The effective dose for 50% antagonism of apomorphine-induced stereotypy, a centrally mediated behavior, was 0.19 mg/kg.[1] This is comparable to the ED50 for the increase in prolactin levels (a peripheral D2 receptor-mediated effect), which was 0.17 mg/kg. [1] This narrow gap between peripheral and central effective doses points towards "excellent brain disposition".[1]

Table 1: Preclinical Pharmacodynamic Data Suggesting CNS Penetration in Rats

Parameter	ED50 (mg/kg)	Implication for CNS Penetration	Reference
Inhibition of Apomorphine-Induced Stereotypy	0.19	Indicates central D2 receptor blockade	[1]
Increase in Prolactin Levels	0.17	Indicates peripheral D2 receptor blockade	[1]
In vivo D2 Receptor Occupancy	0.39	Direct measure of target engagement in the brain	[1]

Brain Distribution and Receptor Occupancy in Humans

In human subjects, the brain distribution of JNJ-37822681 has been primarily assessed through Positron Emission Tomography (PET) imaging studies using the radioligand [11C]raclopride to quantify D2 receptor occupancy in the striatum.[3][4] These studies have demonstrated a clear dose- and concentration-dependent occupancy of striatal D2 receptors following oral administration of JNJ-37822681.



Oral administration of JNJ-37822681 resulted in a dose-dependent increase in dopamine D2 receptor occupancy, rising from 9-19% at a 2 mg dose to 60-74% at a 20 mg dose.[3] This level of occupancy is generally associated with clinical efficacy for antipsychotic drugs.[3]

Table 2: Striatal D2 Receptor Occupancy in Healthy Male Volunteers (Single Oral Dose)

JNJ-37822681 Dose	D2 Receptor Occupancy (%)	Reference
2 mg	9 - 19	[3]
20 mg	60 - 74	[3]

Further studies have established the relationship between plasma concentration of JNJ-37822681 and D2 receptor occupancy.

Table 3: Plasma Concentration and Striatal D2 Receptor Occupancy (Single and Multiple Doses)

Study Condition	JNJ-37822681 Plasma Concentration (ng/mL)	D2 Receptor Occupancy (%)	EC50 (ng/mL)	Reference
Single Dose	-	-	18.5	[4]
Steady State (10 mg twice daily)	3.17 - 63.0	0 - 62	26.0	[4]

The data indicates that brain clearance of JNJ-37822681 is correlated with its plasma clearance, suggesting a relatively short residence time in the brain.

Experimental Protocols

Detailed experimental protocols for the preclinical and clinical studies are summarized below based on the available information.



Preclinical In Vivo D2 Receptor Occupancy and Pharmacodynamics (Rat)

- Animal Model: Male Sprague-Dawley rats.[1]
- Compound Administration: Intraperitoneal or oral administration of JNJ-37822681.[2]
- Apomorphine-Induced Stereotypy:
 - Rats were pre-treated with JNJ-37822681.
 - Apomorphine was administered to induce stereotyped behavior.
 - Behavioral scores were recorded to determine the dose of JNJ-37822681 required to inhibit the effects of apomorphine.
- Prolactin Measurement:
 - Blood samples were collected from rats following administration of JNJ-37822681.
 - Plasma prolactin levels were measured using appropriate immunoassay techniques to assess peripheral D2 receptor antagonism.
- Ex Vivo D2 Receptor Occupancy:
 - Rats were administered JNJ-37822681.
 - At a specified time point, rats were euthanized, and brains were rapidly removed.
 - Striatal tissue was dissected and homogenized.
 - Radioligand binding assays were performed using a D2 receptor-specific radiotracer to determine the percentage of receptors occupied by JNJ-37822681.

Clinical Striatal D2 Receptor Occupancy ([11C]raclopride PET)

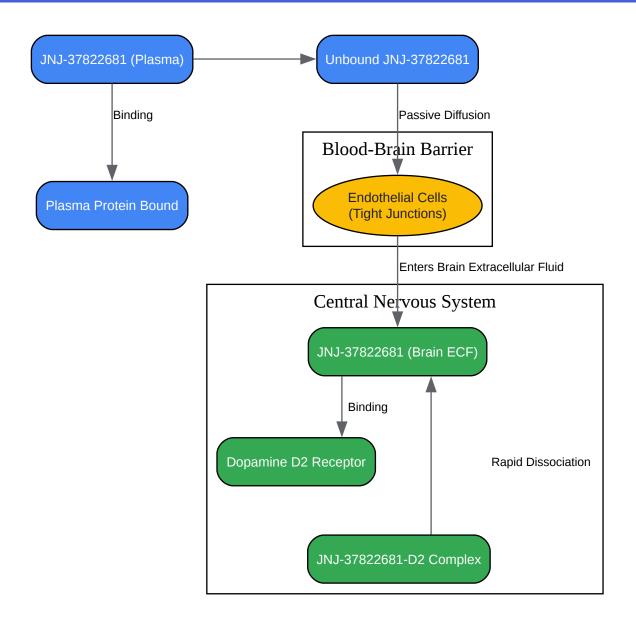
Subjects: Healthy male volunteers.[3]



- Study Design: Open-label, single-dose, and multiple-dose studies.[3][4]
- Drug Administration: Single or multiple oral doses of JNJ-37822681.[3][4]
- PET Imaging:
 - A baseline PET scan was performed using [11C]raclopride to determine baseline D2 receptor availability.
 - JNJ-37822681 was administered orally.
 - A second PET scan was performed at a time corresponding to the peak plasma concentration of JNJ-37822681.
 - Dynamic PET data were acquired over a specified duration.
- Data Analysis:
 - The simplified reference tissue model was used to analyze the PET data, with the cerebellum serving as the reference region.
 - Binding potential (BPND) of [11C]raclopride was calculated for the striatum at baseline and post-dosing.
 - D2 receptor occupancy was calculated as the percentage reduction in BPND from baseline.
- Pharmacokinetic Sampling: Venous blood samples were collected at multiple time points to determine the plasma concentration of JNJ-37822681.

Visualizations

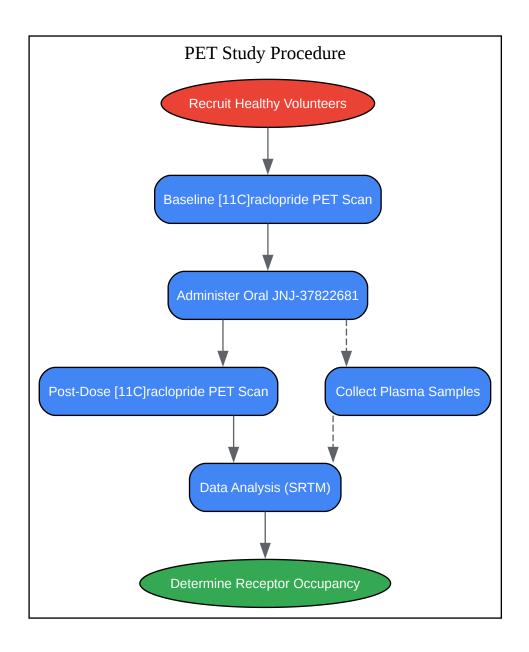




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Caption: Conceptual workflow of JNJ-37822681 CNS penetration.





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Caption: Experimental workflow for a clinical PET receptor occupancy study.

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